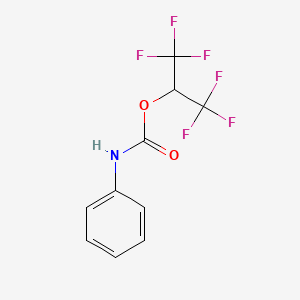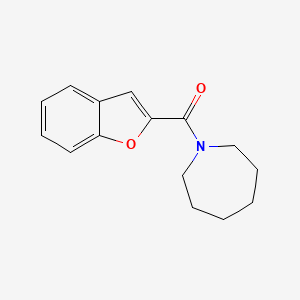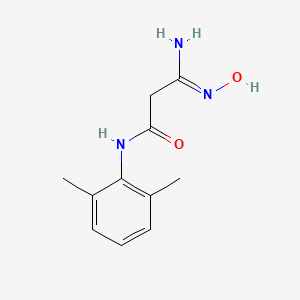![molecular formula C16H14N2O3S B5765818 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. This indole derivative has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to fluoresce in the red region of the spectrum, making it useful for imaging applications that require deep tissue penetration. Additionally, this compound has been used as a tool for investigating various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole is not well understood. However, it is believed that the nitro group of the indole may be involved in redox reactions that produce reactive oxygen species. These reactive species can then react with cellular components, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been reported to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. Additionally, this compound has been shown to affect the expression of certain genes and to modulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole in lab experiments is its fluorescent properties, which make it useful for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not well understood, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many possible future directions for research on 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, researchers may investigate the mechanism of action of this compound in more detail, with the goal of identifying new applications and potential therapeutic targets. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound, which could be used for a range of imaging applications.
Métodos De Síntesis
The synthesis of 6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole involves the reaction of 4-methylthiophenol with 6-methoxy-3-nitroindole in the presence of a catalyst and a base. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with the nitro group of the indole to form the final product. This synthesis method has been reported in the literature and has been used by researchers to prepare this compound for various applications.
Propiedades
IUPAC Name |
6-methoxy-2-(4-methylphenyl)sulfanyl-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-3-6-12(7-4-10)22-16-15(18(19)20)13-8-5-11(21-2)9-14(13)17-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRINRFSALDIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(N2)C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)
![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
